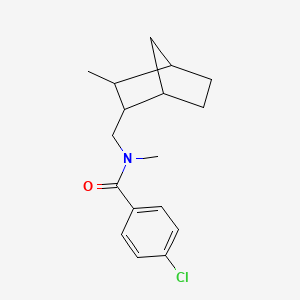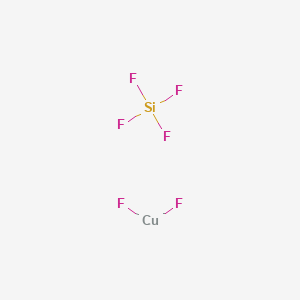
Difluorocopper;tetrafluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorocopper;tetrafluorosilane is a chemical compound that combines the elements copper, fluorine, and silicon. This compound is notable for its unique properties and potential applications in various scientific fields. It is a colorless gas that is highly reactive and has a tetrahedral molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluorocopper;tetrafluorosilane can be synthesized through several methods. One common laboratory method involves heating barium hexafluorosilicate (Ba[SiF6]) above 300°C, which releases volatile tetrafluorosilane (SiF4) and leaves a residue of barium fluoride (BaF2) . Another method involves the thermal decomposition of sodium hexafluorosilicate (Na2[SiF6]) at temperatures between 400°C and 600°C .
Industrial Production Methods
In industrial settings, tetrafluorosilane is often produced as a by-product of the phosphate fertilizer industry. This process involves the reaction of hydrofluoric acid (HF) with silicates present in phosphate rocks, resulting in the formation of hexafluorosilicic acid (H2SiF6), which can then be decomposed to produce tetrafluorosilane .
Analyse Chemischer Reaktionen
Types of Reactions
Difluorocopper;tetrafluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, barium chloride, and sodium hexafluorosilicate. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include barium fluoride, sodium fluoride, and various silicon-fluorine compounds .
Wissenschaftliche Forschungsanwendungen
Difluorocopper;tetrafluorosilane has several applications in scientific research:
Wirkmechanismus
The mechanism by which difluorocopper;tetrafluorosilane exerts its effects involves its high reactivity and ability to form strong bonds with other elements. This reactivity allows it to participate in various chemical reactions, making it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicon tetrafluoride (SiF4): A similar compound with a tetrahedral structure and high reactivity.
Carbon tetrafluoride (CF4): Another fluorinated compound with similar properties but different applications.
Uniqueness
Difluorocopper;tetrafluorosilane is unique due to its combination of copper and silicon, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Conclusion
This compound is a versatile and highly reactive compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
CuF6Si |
|---|---|
Molekulargewicht |
205.62 g/mol |
IUPAC-Name |
difluorocopper;tetrafluorosilane |
InChI |
InChI=1S/Cu.F4Si.2FH/c;1-5(2,3)4;;/h;;2*1H/q+2;;;/p-2 |
InChI-Schlüssel |
QTPOHGBETNQGFC-UHFFFAOYSA-L |
Kanonische SMILES |
F[Si](F)(F)F.F[Cu]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


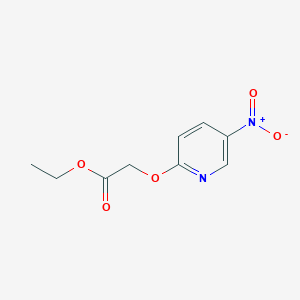
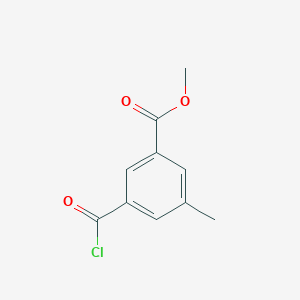

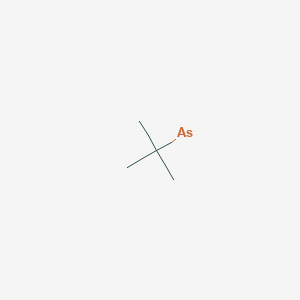
![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
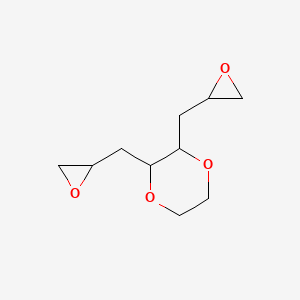
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
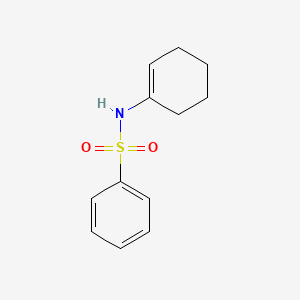


![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
